氟哌啶醇 N-氧化物

描述

Haloperidol is a well-known antipsychotic medication used primarily for the treatment of schizophrenia and other psychotic disorders. It functions as a dopamine receptor antagonist and has been a cornerstone in the management of psychosis for many years. The drug has been extensively studied for its pharmacological effects, metabolism, and potential for causing adverse effects, including oxidative stress and neurotoxicity .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of Haloperidol N-Oxide, they do provide insights into the metabolism of haloperidol. Haloperidol undergoes extensive metabolism in the body, and understanding its metabolic pathways is crucial for both improving its therapeutic efficacy and minimizing its side effects .

Molecular Structure Analysis

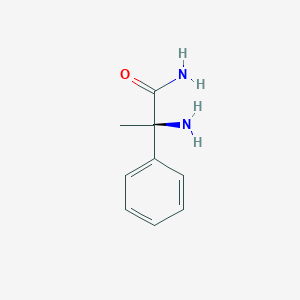

The molecular structure of haloperidol is key to its function as a dopamine receptor antagonist. The structure-activity relationship of haloperidol has been well-studied, and it is known that its potency is largely due to its ability to cross the blood-brain barrier and bind to dopamine receptors, thereby modulating neurotransmission .

Chemical Reactions Analysis

Haloperidol has been shown to induce oxidative stress in various cell types. It increases intracellular peroxides and decreases intracellular glutathione levels, leading to cell death. Antioxidants such as vitamin E can inhibit these oxidative effects, suggesting that haloperidol's cytotoxicity is mediated through the generation of reactive oxygen species . Additionally, haloperidol can inhibit neuronal nitric oxide synthase activity, which may affect neuronal functions and contribute to its neuroleptic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of haloperidol contribute to its biological activity and pharmacokinetics. It is known to induce calcium ion influx via L-type calcium channels in hippocampal cells, which increases susceptibility to oxidative stress . Haloperidol also targets lysosomal ferrous ions, which may play a role in preventing oxytosis/ferroptosis, a type of cell death associated with oxidative damage .

Relevant Case Studies

Several studies have explored the effects of haloperidol on cellular models. For instance, haloperidol-induced oxidative toxicity in clonal hippocampal cells can be suppressed by antioxidants, which protect against cell death . Chronic administration of haloperidol has been linked to increased neuronal nitric oxide synthase expression in rats, suggesting a role in the development of dopaminergic behavioral supersensitivity . In another study, haloperidol was found to cause cytoskeletal collapse in neuroblastoma cells through tau hyperphosphorylation induced by oxidative stress, which has implications for neurodevelopment . Moreover, haloperidol has been shown to have an antitumoral effect by increasing macrophage spreading and nitric oxide production in tumor-bearing mice .

科学研究应用

神经发育研究

氟哌啶醇,一种强效多巴胺受体拮抗剂,已用于神经发育研究,特别是与精神分裂症相关。Negrete‐Díaz 等人 (2010) 的研究探讨了大鼠新生小鼠腹侧海马损伤(一种精神分裂症样行为模型)的影响,以及氟哌啶醇在调节不同大脑区域一氧化氮 (NO) 水平中的作用 (Negrete‐Díaz et al., 2010)。

氧化应激和大脑健康

一些研究重点关注氟哌啶醇在脑中诱导氧化应激的作用。Polydoro 等人 (2004) 和 Reinke 等人 (2004) 均发现氟哌啶醇会导致不同大脑区域的氧化损伤,突出了其神经毒性潜力 (Polydoro et al., 2004); (Reinke et al., 2004)。

对运动障碍的影响

氟哌啶醇在运动障碍中的作用一直是研究的重要领域。Bishnoi 等人 (2008) 等人的研究调查了它对口面运动障碍的影响,以及它与脑中氧化应激和炎症介质增加的相关性 (Bishnoi et al., 2008)。

神经药理学效应

研究还深入探讨了氟哌啶醇对神经元一氧化氮合酶表达、细胞骨架塌陷以及它在脑中影响的分子途径的影响。Lau 等人 (2003) 和 Benítez-King 等人 (2010) 为理解这些特定神经药理学方面做出了贡献 (Lau et al., 2003); (Benítez-King et al., 2010)。

类似物的开发

还有关于开发氟哌啶醇类似物(如硅氟哌啶醇)的研究,以探索不同的药理学特征和代谢途径。Tacke 等人 (2008) 合成了硅氟哌啶醇,并将其作用与传统氟哌啶醇进行了比较 (Tacke et al., 2008)。

钙离子流入和神经元命运

Kim 等人 (2006) 的研究表明,氟哌啶醇可以诱导海马细胞中的钙离子流入,影响神经元命运并增加对氧化应激的敏感性 (Kim et al., 2006)。

药物递送系统

还探索了使用氟哌啶醇的药物递送系统的进展。Fahmy 等人 (2017) 开发了含有渗透促进剂的氟哌啶醇负载 spanlastics 用于透皮递送 (Fahmy et al., 2017)。

安全和危害

Haloperidol may result in a movement disorder known as tardive dyskinesia which may be permanent . Neuroleptic malignant syndrome and QT interval prolongation may occur, the latter particularly with IV administration . In older people with psychosis due to dementia, it results in an increased risk of death . When taken during pregnancy it may result in problems in the infant .

未来方向

Two recent randomized, placebo-controlled trials assessed the efficacy and safety of haloperidol for the treatment of delirium in ICU patients: the Modifying the Impact of ICU-Associated Neurological Dysfunction-USA (MIND-USA) Study and the Agents Intervening against Delirium in the Intensive Care Unit (AID-ICU) trial . A Bayesian analysis of MIND-USA and examinations of long-term outcomes of the AID-ICU trial including 1-year mortality, health-related quality of life and cognitive measures along with future trials examining the effect of haloperidol on agitation and delirium severity will add important information to guide clinical decisions .

属性

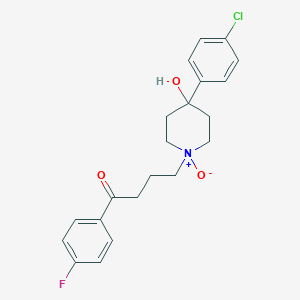

IUPAC Name |

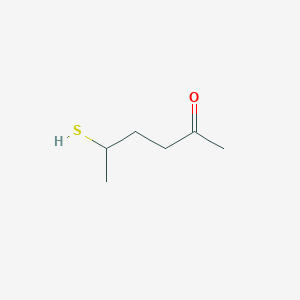

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKZFGVWYVWUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473907 | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Haloperidol N-Oxide | |

CAS RN |

148406-51-3 | |

| Record name | Haloperidol N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)